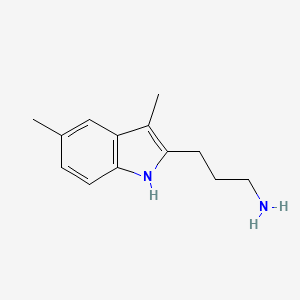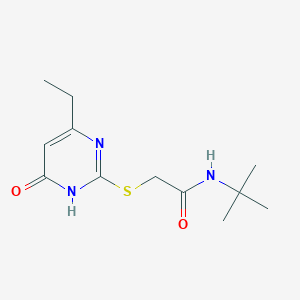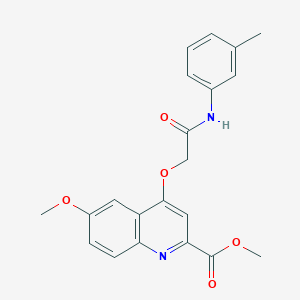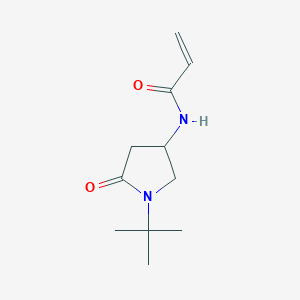
1-ethyl-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Wirkmechanismus
Target of Action
1-Ethyl-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of indazole derivatives are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and regulation, and their inhibition, regulation, or modulation can be beneficial in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to their target receptors . This binding can inhibit, regulate, or modulate the activity of the target kinases, leading to changes in cell signaling and regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death, which is beneficial in the treatment of cancer
Pharmacokinetics
The pharmacokinetics of indazole derivatives are generally influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases. This can lead to changes in cell signaling and regulation, potentially resulting in effects such as cell death in the case of cancer cells .
Safety and Hazards
Zukünftige Richtungen
The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved with high efficiency, suggesting potential for further exploration and application in various fields . The wide range of biological activities exhibited by indazoles indicates that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Biochemische Analyse
Biochemical Properties
1-Ethyl-1H-indazole-3-carboxylic acid plays a role in biochemical reactions, particularly as a key intermediate in the synthesis of a variety of polyfunctionalized 3-substituted indazoles .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that indazole derivatives can be involved in a variety of metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimized procedures that ensure high yields and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Vergleich Mit ähnlichen Verbindungen
- 1H-indazole-3-carboxylic acid
- 1-methyl-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Uniqueness: 1-Ethyl-1H-indazole-3-carboxylic acid is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
1-ethylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCETLOKNMOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2410624.png)

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2410629.png)


![2-(2-bromophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2410637.png)
![{1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2410639.png)

